1-Adamantylcyanamide

Beschreibung

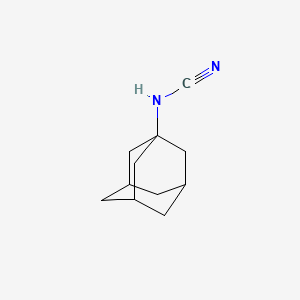

1-Adamantylcyanamide is a cyanamide derivative featuring the adamantane backbone, a highly rigid and lipophilic tricyclic structure. The compound is synthesized from amantadine (1-adamantanamine) via cyanamide functionalization, as evidenced by its role in producing adamantyl guanidines with antiviral properties . Its structure combines the steric bulk of adamantane with the reactive cyanamide group (-NCN), enabling diverse chemical transformations. The adamantyl group enhances lipophilicity, improving membrane permeability in biological systems, while the cyanamide moiety serves as a versatile intermediate for synthesizing pharmacologically active derivatives.

Eigenschaften

IUPAC Name |

1-adamantylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-7-13-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYYBDRECPZRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Adamantylcyanamide typically involves the reaction of 1-aminoadamantane with cyanogen bromide. This reaction proceeds under controlled conditions to yield 1-Adamantylcyanamide. The process can be summarized as follows :

Reactants: 1-aminoadamantane and cyanogen bromide.

Reaction Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions.

Product Isolation: The resulting 1-Adamantylcyanamide is purified through standard techniques such as recrystallization or chromatography.

Industrial production methods for 1-Adamantylcyanamide are similar but are optimized for larger-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Adamantylcyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

Reduction: Reduction reactions can convert 1-Adamantylcyanamide into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The cyanamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Adamantylcyanamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

Industry: 1-Adamantylcyanamide is used in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 1-Adamantylcyanamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate various biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Physical Properties

*Estimated based on molecular formula C₁₁H₁₆N₂.

Reactivity and Stability

- Cyanamide vs. Urea/Acetamide : The -NCN group in 1-adamantylcyanamide is more reactive than urea or acetamide groups, enabling nucleophilic additions. However, urea and acetamide derivatives exhibit superior stability .

- Fluoroformate vs. Amine : 1-Adamantyl fluoroformate’s electrophilic nature contrasts with the nucleophilic primary amine in amantadine, leading to divergent synthetic applications .

Key Research Findings

- Antiviral Selectivity: Adamantyl guanidines derived from 1-adamantylcyanamide show activity against Influenza A, but only the non-alkylated parent compound (R' = R" = H) retains efficacy .

- Lipophilicity vs. Solubility : Adamantane derivatives with polar groups (e.g., urea, acetamide) balance lipophilicity and solubility, critical for drug design .

- Thermal Stability : N-(1-Adamantyl)acetamide’s high melting point (148–149°C) suggests utility in high-temperature syntheses, unlike low-melting fluoroformates .

Biologische Aktivität

1-Adamantylcyanamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Adamantylcyanamide (CAS Number: 15784-82-4) is a derivative of adamantane, characterized by its unique bicyclic structure which enhances its lipophilicity and stability. The compound can be represented by the following chemical structure:

- IUPAC Name : 1-Adamantylcyanamide

- Molecular Formula : C_{11}H_{14}N_{2}

- Molecular Weight : 174.25 g/mol

The biological activity of 1-adamantylcyanamide is primarily attributed to its interaction with various molecular targets. Studies indicate that it may exert its effects through the following mechanisms:

- Antiviral Activity : Similar to other adamantane derivatives, it may inhibit viral replication by targeting ion channels or other viral proteins.

- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antiviral Activity

Research has shown that 1-adamantylcyanamide exhibits significant antiviral activity against several strains of viruses. For instance, it has been tested against Influenza A viruses, demonstrating a capacity to inhibit viral replication effectively. The compound's mechanism may involve interference with the M2 ion channel, similar to other adamantane derivatives like amantadine.

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of 1-adamantylcyanamide. It has shown cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

These studies indicate that the compound may induce cell cycle arrest and apoptosis in these cancer cells.

Data Table: Summary of Biological Activities

Case Studies

- Antiviral Efficacy Against Influenza A : A study demonstrated that 1-adamantylcyanamide significantly reduced viral titers in infected cell cultures, suggesting its potential as a therapeutic agent against influenza infections.

- Cytotoxicity in Cancer Models : In a series of experiments involving breast and lung cancer cell lines, treatment with 1-adamantylcyanamide resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.